Lipophilicity Advantage Over Clinical Sulfonamides
The experimental logP value for 4‑chloro‑N‑(pyridin-2-yl)benzenesulfonamide is 2.44 . This is substantially higher than that of the clinical sulfonamide acetazolamide, which has reported logP values ranging from -0.93 to -0.26 depending on the measurement method [1][2]. It also exceeds the logP of the experimental anticancer sulfonamide SLC-0111 (XLogP = 1.1) [3]. A logP above 2 is generally associated with improved passive diffusion across lipid bilayers, a property that can be leveraged in cell-based phenotypic screens and in vivo models where high compound exposure is desired.
| Evidence Dimension | Lipophilicity (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.44 |
| Comparator Or Baseline | Acetazolamide (logP = -0.93 to -0.26); SLC-0111 (XLogP = 1.1) |
| Quantified Difference | Target compound is ~2.7 to 3.7 log units more lipophilic than acetazolamide and ~1.3 log units more lipophilic than SLC-0111 |
| Conditions | Computed or experimentally determined logP values from vendor and database sources |
Why This Matters
Higher lipophilicity can translate to improved cellular uptake and blood-brain barrier penetration, making this compound a preferred scaffold for projects requiring intracellular target engagement or CNS exposure.
- [1] HAMdb. Acetazolamide. Human Autophagy Moderator Database. Accessed April 2026. View Source
- [2] Chembase. Acetazolamide. Accessed April 2026. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. SLC-0111 Ligand Page. Accessed April 2026. View Source
